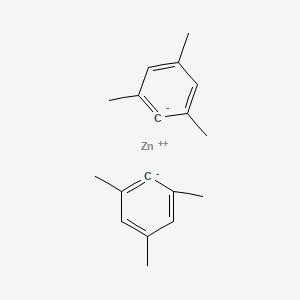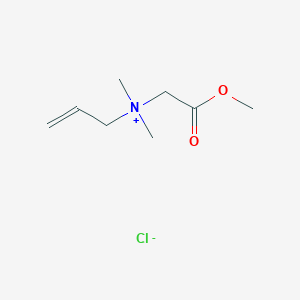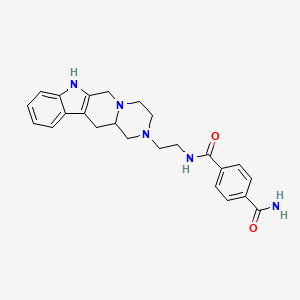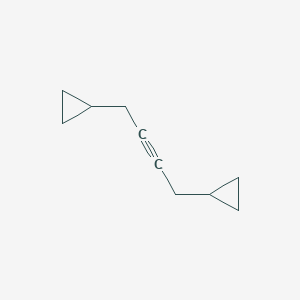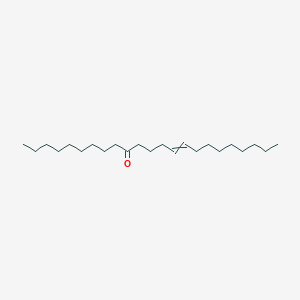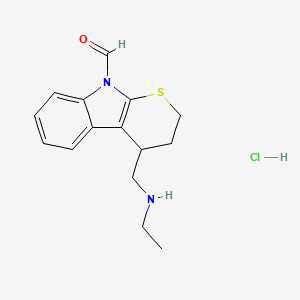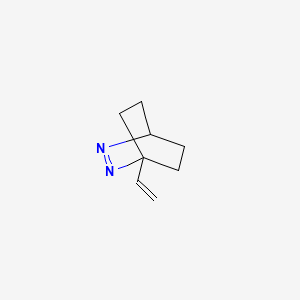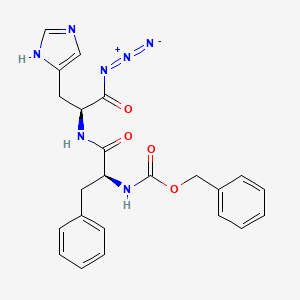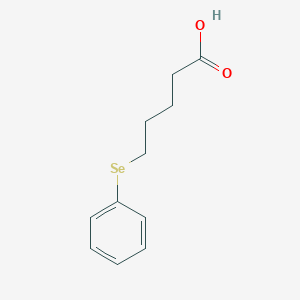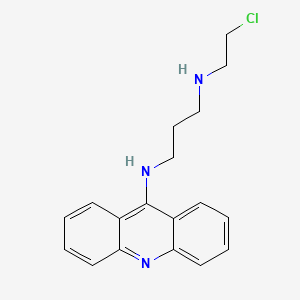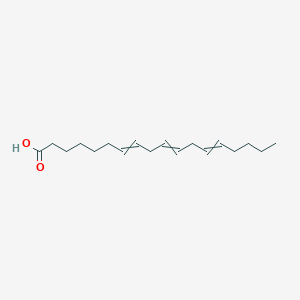
Octadeca-7,10,13-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-7,10,13-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds at positions 7, 10, and 13. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds along the carbon chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-7,10,13-trienoic acid typically involves the use of vegetable oils, which are rich in triglycerides containing fatty acids. The double bonds in the hydrocarbon chain of these fatty acids enable their chemical modification. One common method is the epoxidation of vegetable oils, which involves the reaction of the double bonds with peracids or ion-exchange resins in the presence of metallic catalysts .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources such as tung oil and bitter gourd oils. These oils are rich in conjugated linolenic acids, which can be isolated and further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octadeca-7,10,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in the compound can participate in substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens and other electrophilic reagents can be used for substitution reactions
Major Products: The major products formed from these reactions include hydroperoxides, saturated fatty acids, and halogenated derivatives .
Applications De Recherche Scientifique
Octadeca-7,10,13-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various polymers and other chemical compounds.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of octadeca-7,10,13-trienoic acid involves its incorporation into cellular lipids, where it promotes lipid peroxidation and cell death. This process is mediated by acyl-CoA synthetase long-chain family member 1 (ACSL1), which facilitates the incorporation of the compound into neutral lipids such as triacylglycerols. This lipid peroxidation leads to ferroptosis, a form of regulated cell death .
Comparaison Avec Des Composés Similaires
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil.
Punicic acid (9Z,11E,13Z): Found in pomegranate seed oil.
Uniqueness: Octadeca-7,10,13-trienoic acid is unique due to its specific double bond configuration (7, 10, 13) and its ability to induce ferroptosis, which is distinct from the mechanisms of action of other similar compounds .
Propriétés
Numéro CAS |
71652-89-6 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
octadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20) |
Clé InChI |
DGWUMEQJYAUDBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC=CCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



